N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a complex organic compound that features a unique structure combining chromen, benzofuran, and furan moieties
Mechanism of Action
Target of action
The compound “N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide” or “STK925216” contains a chromen-4-yl and a benzofuran-3-yl group. Compounds containing these groups are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by various factors including its chemical structure, the route of administration, and the patient’s physiological condition .
Result of action
Compounds with similar structures have been found to have various biological activities .
Action environment
Environmental factors can significantly influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Moiety: The chromen ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Synthesis of Benzofuran: The benzofuran ring can be synthesized via the cyclization of 2-hydroxyaryl ketones with aldehydes under acidic conditions.
Coupling Reaction: The chromen and benzofuran intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Final Product: The final step involves the reaction of the coupled intermediate with furan-2-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or other functional groups on the aromatic rings.
Scientific Research Applications
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its aromatic structure and functional groups make it suitable for use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin share structural similarities and exhibit similar biological activities.
Benzofuran Derivatives: Compounds such as 2-arylbenzofurans are structurally related and have comparable applications in medicinal chemistry.
Furan Derivatives: Furan-2-carboxamide derivatives are also similar and used in various chemical and biological studies.
Uniqueness
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is unique due to its combination of three distinct aromatic systems, which imparts a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c1-13-10-14(2)22-16(11-13)17(12-20(26)30-22)23-21(15-6-3-4-7-18(15)29-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFICOPFMCBMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.